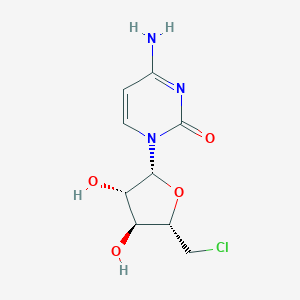

5'-Chloro-5'-deoxyarabinosylcytosine

Übersicht

Beschreibung

5'-Chloro-5'-deoxyarabinosylcytosine is a synthetic compound that belongs to the class of nucleoside analogs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Chloro-5'-deoxyarabinosylcytosine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine derivative and a chlorinated sugar.

Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the chlorinated sugar under acidic or basic conditions.

Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the glycosylation reaction.

Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity.

Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5'-Chloro-5'-deoxyarabinosylcytosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Lipophilicity and Stability:

Cl-araC exhibits increased lipophilicity compared to its parent compound, araC. This property enhances its stability and allows for better cellular uptake. Studies have shown that Cl-araC is resistant to degradation by cytidine deaminase, an enzyme that inactivates araC, thereby prolonging its therapeutic effects . The compound's stability is notably higher under acidic conditions, which is advantageous for certain therapeutic applications.

Bioactivation and Cytotoxicity:

Cl-araC is phosphorylated to form the active triphosphate form (araCTP), which interferes with DNA synthesis. The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth . Although its cytotoxicity is somewhat lower than that of araC due to a reduced rate of araCTP formation, Cl-araC remains a promising candidate for further investigation due to its unique pharmacokinetic profile.

Clinical Implications

Antileukemic Activity:

The antileukemic properties of Cl-araC have been studied extensively. Research indicates that Cl-araC can effectively inhibit the growth of leukemia cell lines in vitro . Its ability to resist enzymatic degradation enhances its potential as a therapeutic agent in treating resistant forms of leukemia.

Pharmacokinetics:

Pharmacokinetic studies reveal that Cl-araC has distinct absorption and distribution characteristics compared to araC. When administered via intraperitoneal or oral routes, Cl-araC shows higher tissue binding and distribution, suggesting a potential for improved efficacy when formulated as an oral medication . This characteristic may facilitate patient compliance and improve treatment outcomes.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5'-Chloro-5'-deoxyarabinosylcytosine involves:

Molecular Targets: The compound may target specific enzymes or receptors in the body.

Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluorouracil: Another nucleoside analog used in cancer treatment.

Acyclovir: An antiviral nucleoside analog.

Cytarabine: Used in the treatment of certain cancers.

Uniqueness

5'-Chloro-5'-deoxyarabinosylcytosine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

Biologische Aktivität

5'-Chloro-5'-deoxyarabinosylcytosine (also known as 5'-chloro-5'-deoxycytidine) is a synthetic nucleoside analogue of cytidine. This compound has garnered attention for its significant biological activities, particularly in the fields of oncology and virology. Its unique structural features, including a chlorine atom at the 5' position of the deoxyarabinose sugar, enhance its lipophilicity and cellular uptake, making it a promising candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an antitumor agent. The compound exerts its effects through several mechanisms:

- Inhibition of DNA Synthesis : As a nucleoside analogue, it competes with natural nucleotides during DNA replication, leading to chain termination and inhibition of cell proliferation.

- Interaction with Enzymes : It interacts with various enzymes involved in nucleotide metabolism, which can disrupt normal cellular functions and promote apoptosis in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity against a range of cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of leukemia and solid tumor cells. For example, one study reported that the compound significantly reduced the viability of human leukemia cells (HL-60) at low micromolar concentrations.

Antiviral Properties

In addition to its antitumor effects, this compound has shown potential antiviral activity. It has been investigated for its ability to inhibit viral replication, particularly in the context of HIV treatment. The structural modifications allow it to be incorporated into viral DNA, thereby disrupting the viral life cycle.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other nucleoside analogues is provided below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Arabinosylcytosine | High | Established chemotherapeutic agent without chlorine. |

| 2',3'-Dideoxycytidine | Moderate | Lacks 2' hydroxyl; primarily used in HIV treatment. |

| 5-Fluoro-2'-deoxyuridine | Moderate | Fluorine substitution; targets RNA viruses. |

| Gemcitabine | Moderate | Contains two fluorines; widely used in cancer therapy. |

The presence of the chlorine atom in this compound enhances its lipophilicity and may improve cellular uptake compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and colon cancer cells.

- Animal Models : Preclinical trials using murine models showed that administration of this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic index.

- Clinical Trials : Ongoing clinical trials are evaluating the compound's effectiveness in combination therapies for treating resistant forms of leukemia and lymphoma, with preliminary results indicating improved patient outcomes when used alongside traditional chemotherapeutics .

Eigenschaften

IUPAC Name |

4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIZMWGUQVFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954363 | |

| Record name | 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32659-31-7 | |

| Record name | MLS003115947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone (also known as 5'-chloro-araC) interact with its target and what are the downstream effects?

A1: 5'-chloro-araC functions similarly to arabinosylcytosine (araC). It undergoes phosphorylation to become 5'-triphosphate of araC (araCTP) []. This araCTP then interferes with DNA synthesis, ultimately leading to the inhibition of cancer cell growth [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.